HDAC2 and HDAC8 Inhibitory Potency: A Divergent Selectivity Fingerprint Compared to Pan-HDAC Inhibitors
In a head-to-head HDAC panel, N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide inhibited HDAC2 with an IC₅₀ of 90 nM and HDAC8 with an IC₅₀ of 72 nM, whereas the pan-HDAC inhibitor SAHA (vorinostat) yielded IC₅₀ values of 120 nM (HDAC2) and 210 nM (HDAC8) under identical conditions [1]. This 1.7-fold (HDAC2) and 2.9-fold (HDAC8) greater potency suggests a distinct selectivity window that could be advantageous in minimizing class I HDAC polypharmacology.
| Evidence Dimension | Enzyme inhibition (HDAC2 and HDAC8) |
|---|---|
| Target Compound Data | HDAC2 IC₅₀ = 90 nM; HDAC8 IC₅₀ = 72 nM |
| Comparator Or Baseline | SAHA (vorinostat): HDAC2 IC₅₀ = 120 nM; HDAC8 IC₅₀ = 210 nM |
| Quantified Difference | Target compound is 1.7x more potent on HDAC2 and 2.9x more potent on HDAC8 |
| Conditions | HDAC-Glo I/II assay; compounds pre-incubated for 30 min before substrate addition; measurement at 30 min post-substrate |
Why This Matters
A researcher requiring a chemotype with improved HDAC2/HDAC8 selectivity over the broad pan-inhibitor SAHA will find this compound a valuable tool compound, as the differential potency reduces the likelihood of confounding off-target effects on other class I HDACs.
- [1] BindingDB BDBM50044646 (CHEMBL3309284), 'Activity Spreadsheet – Enzyme Inhibition Constant Data from BindingDB', https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50044646 (accessed 2026-04-30). View Source
